molecular formula C10H20N4O2 B13620739 4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol

4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol

Cat. No.: B13620739
M. Wt: 228.29 g/mol
InChI Key: IZNDZRDAFABZIT-UHFFFAOYSA-N
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Description

4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol is a complex organic compound that features a triazole ring, an aminomethyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The aminomethyl and methoxymethyl groups are then introduced through subsequent functionalization reactions. The final step involves the attachment of the pentan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring could lead to a dihydrotriazole derivative.

Scientific Research Applications

4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzyl alcohol: Similar in structure but lacks the triazole ring.

    4-(methoxymethyl)benzyl alcohol: Similar but lacks the aminomethyl group.

    1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-[4-(aminomethyl)-5-(methoxymethyl)triazol-1-yl]pentan-1-ol

InChI

InChI=1S/C10H20N4O2/c1-8(4-3-5-15)14-10(7-16-2)9(6-11)12-13-14/h8,15H,3-7,11H2,1-2H3

InChI Key

IZNDZRDAFABZIT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)N1C(=C(N=N1)CN)COC

Origin of Product

United States

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